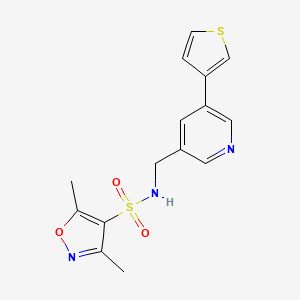

3,5-dimethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

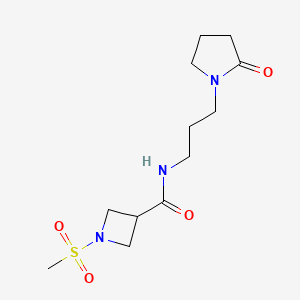

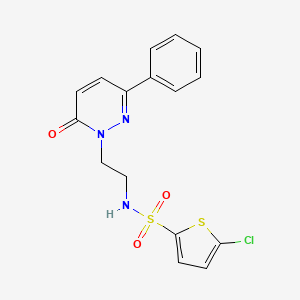

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The isoxazole ring, a five-membered ring with two nitrogen atoms, is a key part of the structure . The compound also contains a pyridine ring attached to a thiophen-3-yl group.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Metalation and Electrophilic Quenching: Research has explored the synthesis of derivatives of 5-thioalkylisoxazoles, demonstrating the chemical versatility and synthetic utility of isoxazole compounds bearing electron-withdrawing groups. This method offers a direct path to thioalkyl derivatives, highlighting the compound's role in facilitating selective synthesis processes (Balasubramaniam, Mirzaei, & Natale, 1990).

Biological Activities

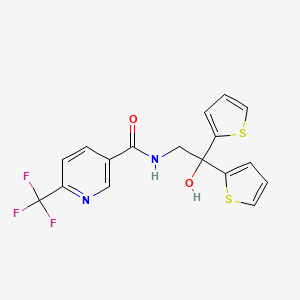

- Antiproliferative Agents: Novel derivatives have been designed and synthesized for their potential antiproliferative activity, especially against cancer cell lines. For instance, sulfonamide derivatives bearing a N,N-dimethylbenzenesulfonamide moiety showed significant activity, emphasizing the compound's potential in cancer treatment research (Bashandy et al., 2014).

- Antibacterial Agents: The compound's derivatives have been evaluated for their antibacterial properties, indicating their utility in developing new antibacterial agents. This underscores the compound's importance in medicinal chemistry for addressing microbial resistance (Azab, Youssef, & El‐Bordany, 2013).

Molecular Docking Studies

- Molecular Docking: The compound's derivatives have been subjected to molecular docking studies to assess their binding modes with potential biomolecular targets, such as carbonic anhydrase IX, which is highly expressed in certain cancer types. This research highlights the compound's relevance in drug design and discovery (Bashandy et al., 2014).

Synthetic Applications

- Heterocyclic Compounds Synthesis: The compound is instrumental in the synthesis of heterocyclic compounds containing a sulfonamido moiety, indicating its role in expanding the chemical space of biologically active molecules. Such research is crucial for developing novel therapeutic agents with diverse pharmacological profiles (Azab, Youssef, & El‐Bordany, 2013).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of the compound are yet to be identified. It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making them potential targets for the development of new therapeutic derivatives .

Mode of Action

Based on its structure, it is suggested that the negative charges gathered around the o4 and o5 atoms in the sulfonamide group could be a possible site for nucleophilic attack . This interaction could lead to changes in the target molecules, thereby affecting their function.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

Based on its potential biological activities, it could have a wide range of effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

3,5-dimethyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S2/c1-10-15(11(2)21-18-10)23(19,20)17-7-12-5-14(8-16-6-12)13-3-4-22-9-13/h3-6,8-9,17H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTMLEOHJWSPRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(1H-indol-1-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2776640.png)

![3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2776643.png)

![ETHYL 2-(2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2776649.png)

![N-benzyl-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2776651.png)

![N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2776653.png)

![1-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]ethanamine](/img/structure/B2776654.png)

![3-(4-bromobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2776656.png)

![4-chloro-9-methyl-12-[4-(propan-2-yl)benzenesulfonyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2776659.png)